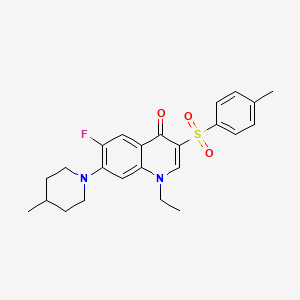

1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

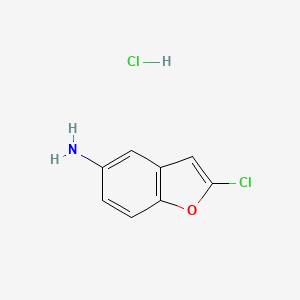

The compound "1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one" is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications on the quinolone scaffold, such as the introduction of a fluorine atom at the C-6 position and various substituents at the C-7 position, are critical for the antibacterial activity and pharmacokinetic properties of these compounds .

Synthesis Analysis

The synthesis of quinolone derivatives typically involves multi-step reactions. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a key step of obtaining the C-7 fatty amide derivative, followed by azide formation and reduction to the corresponding amine . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as selective functionalization at the C-7 position and subsequent modifications to introduce the tosyl and methylpiperidinyl groups.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a 1,4-dihydro-4-oxoquinoline core. Halogenation, particularly fluorination at the C-6 position, is a common modification that enhances the antibacterial activity. The NMR study of various halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides insights into the chemical shifts and coupling constants that are indicative of the molecular structure and substitution patterns of these compounds .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions depending on their substituents. For example, the introduction of different substituents at the C-7 position, such as ethers, secondary amines, and sulfides, can be achieved through nucleophilic substitution reactions. These modifications significantly influence the antibacterial activity of the compounds . The specific chemical reactions involved in the synthesis and modification of "1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one" would likely involve similar strategies to introduce the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The introduction of fluorine atoms and various substituents affects the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds. The NMR study provides valuable information on the electronic environment of the molecule, which can be correlated with its physical and chemical properties . The specific properties of "1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one" would depend on the nature of the tosyl and methylpiperidinyl groups and their influence on the molecule's behavior.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their enhanced biological activity and stability. Research led by Wu et al. (2017) focuses on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes. This method allowed for the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, demonstrating the synthetic versatility and potential application of fluorinated compounds in developing new chemical entities for pharmaceutical use. The study also provides mechanistic insights supported by density functional theory (DFT) studies, highlighting the method's efficiency and selectivity (Wu et al., 2017).

Antibacterial Applications

A study by Kuramoto et al. (2003) described the synthesis of a novel 8-chloroquinolone derivative, which exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The compound was found to be significantly more effective than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The research highlights the potential of quinolone derivatives in developing new antibacterial agents with a broad spectrum of activity (Kuramoto et al., 2003).

Chemical Synthesis and Characterization

The chemical reduction and nucleophilic addition reactions have been utilized to synthesize various quinoline derivatives, as detailed in research by Zahra et al. (2007). These synthetic pathways led to the formation of compounds with potential biological applications, supported by analytical and spectral data conforming to the assigned structures. Such synthetic strategies are essential for the development of novel compounds with diverse biological activities (Zahra et al., 2007).

Novelty in Drug Discovery

Research on novel quinazolinone-based derivatives, as discussed by Riadi et al. (2021), highlights the importance of such compounds in drug discovery. The study focuses on the synthesis, characterization, and biological evaluation of a new derivative with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This research underlines the compound's potential as an effective anti-cancer agent, showcasing the critical role of chemical synthesis in developing new therapeutic agents (Riadi et al., 2021).

Propiedades

IUPAC Name |

1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-7-5-16(2)6-8-18)24(28)19-13-20(25)22(14-21(19)26)27-11-9-17(3)10-12-27/h5-8,13-15,17H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONDKRGLFOFFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide](/img/structure/B2523221.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B2523223.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2523226.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2523228.png)

![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)